N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide
Description
Properties
Molecular Formula |
C14H14ClNO2S |
|---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-7-8-11(2)14(9-10)19(17,18)16-13-6-4-3-5-12(13)15/h3-9,16H,1-2H3 |
InChI Key |
INLULBFZUBITGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-chloroaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The aromatic ring and the sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
While the specific compound "N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide" is not widely documented, research on related compounds such as sulfonamides, benzenesulfonamides, and molecules with similar structural features provides insights into its potential applications.
Potential Applications Based on Related Compounds
This compound shares characteristics with sulfonamides, which have a broad spectrum of applications in chemistry, biology, medicine, and industry. The presence of both a chlorophenyl and a dimethylbenzenesulfonamide group suggests a combination of properties that could be of interest in scientific research.
Scientific Research
- Building Block in Synthesis Sulfonamides are used as building blocks for synthesizing complex molecules. This compound could be used to create new chemical entities with potential biological or material science applications.
- Potential Biological Activities Sulfonamides are known for biological activities, such as antimicrobial and anti-inflammatory properties. They can also be investigated for their potential use as pharmaceutical intermediates.
- Antiviral Research Benzenesulfonamide derivatives have demonstrated antiviral activity, particularly against HIV-1. Researchers have explored modifications to benzenesulfonamide structures to enhance antiviral potency .
- Kinase Scaffold Repurposing Chemical scaffolds from drugs approved for other indications can speed up drug discovery for neglected diseases .
- Anticancer Activity Research indicates that N-heterocycles have become effective tools in medication for rapidly growing cancerous cells .
Chemical Reactions and Modifications
- Oxidation, Reduction, and Substitution N-(2-fluorophenyl)-3,4-dimethylbenzenesulfonamide can undergo oxidation to form sulfonic acids or sulfoxides, reduction to form amines or alcohols, and substitution to create substituted sulfonamides. These reactions can modify the compound's properties and create new derivatives.
- Direct Sulfonamidation Benzylic alcohols can be directly transformed into sulfonamide products using catalytic methods .
Pharmaceutical Applications
- Enzyme Inhibition The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, which can disrupt biochemical pathways and potentially lead to therapeutic effects.
- Anticancer Agents Molecules with a 1,3-diaryl-2-propen-1-one residue have antitumor properties .
Agrochemicals
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with substrate binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and electronic properties of N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide can be contextualized by comparing it with related sulfonamides and substituted amides. Key comparisons include substituent effects on spectroscopic behavior, crystallographic parameters, and molecular packing.
Substituent Effects on ³⁵Cl NQR Frequencies
Evidence from ³⁵Cl nuclear quadrupole resonance (NQR) spectroscopy highlights how substituents influence chlorine environments in analogous compounds:
- N-(2-chlorophenyl)-acetamide : Exhibits a ³⁵Cl NQR frequency of 34.5 MHz . Alkyl substituents (e.g., methyl) in the side chain reduce this frequency compared to aryl or chloroalkyl groups .
For this compound, the dimethyl groups on the benzenesulfonamide ring are expected to lower the ³⁵Cl NQR frequency relative to chlorinated analogs due to electron-donating effects, which reduce the quadrupolar coupling constant at the chlorine site .
Crystallographic Comparisons
Crystal structure analyses of related compounds reveal trends in lattice parameters and molecular packing:
- Impact of Methyl Groups: The presence of methyl substituents (as in N-(phenyl)-2-chloro-2-methylacetamide) introduces steric bulk, leading to monoclinic packing with larger unit cell volumes compared to non-alkylated analogs .
- Chlorine Substitution : Dichlorination (e.g., 2,5-dichloro groups in benzenesulfonamides) enhances molecular planarity and facilitates π-π stacking, as observed in related structures .
For this compound, the dimethyl groups likely disrupt planarity, favoring triclinic or monoclinic packing with expanded lattice constants. However, direct crystallographic data for this compound is absent in the provided evidence.
Bond Length and Angle Variations
Substituents significantly affect bond lengths and angles in sulfonamides:
- C(S)-C(O) Bond: In N-(phenyl)-2-chloro-2-methylacetamide, the C(S)-C(O) bond length is 1.76 Å, slightly elongated compared to non-alkylated analogs due to steric strain .
- Benzamide Derivatives : Chlorine substitution at the 2-position shortens the C-Cl bond (1.72 Å) due to resonance effects, while methyl groups increase bond angles (e.g., C-C-Cl) by ~2° .
The dimethyl groups in this compound are expected to lengthen the C(S)-N bond slightly (compared to dichloro analogs) and introduce torsional strain in the sulfonamide moiety.
Biological Activity
N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in antibacterial and potential anti-inflammatory applications. This article reviews the compound's biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a sulfonamide functional group (-SO₂NH-) linked to a 2-chlorophenyl group and two methyl groups at the 2 and 5 positions of the benzene ring. Its molecular formula is C₁₂H₁₃ClN₁O₂S. The presence of the chlorine atom and methyl groups enhances its lipophilicity, which is essential for biological activity.
Biological Activity Overview
Sulfonamides are primarily known for their antibacterial properties , functioning as competitive inhibitors of dihydropteroate synthase, an enzyme crucial in bacterial folate synthesis. This mechanism inhibits bacterial growth by disrupting folate metabolism, which is vital for DNA synthesis.
Key Biological Activities
-
Antibacterial Activity :
- This compound shows potent antibacterial effects against various strains of bacteria.
- Studies indicate minimum inhibitory concentrations (MICs) comparable to established sulfonamides like sulfamethoxazole and sulfanilamide.
-
Anti-inflammatory Effects :
- Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways.
-
Cancer Therapeutics :
- Some research indicates that sulfonamides can influence cancer cell proliferation and survival, possibly through inhibition of specific signaling pathways involved in tumor growth.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloroaniline with benzenesulfonyl chloride under controlled conditions. The general reaction can be summarized as follows:
Research Findings
Several studies have explored the biological activity of this compound and related compounds. Below are some notable findings:
Case Studies
-
Antibacterial Efficacy :
A study conducted on various sulfonamides demonstrated that this compound had comparable efficacy to traditional antibiotics against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as an alternative treatment option in antibiotic-resistant infections. -
Inflammation Modulation :
Research focused on the compound's ability to modulate inflammatory cytokines in vitro showed promising results in reducing TNF-alpha levels in activated macrophages, suggesting possible therapeutic applications in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide, and how can purity be ensured?
- Methodology : A typical approach involves sulfonation of a substituted benzene derivative followed by amidation. For example, chlorosulfonic acid can sulfonate a methyl-substituted benzene to form a sulfonyl chloride intermediate, which is then reacted with 2-chloroaniline in anhydrous ammonia or aqueous NH₃ at controlled temperatures (−5°C to 25°C). Post-synthesis purification via recrystallization (using solvents like ethanol or acetonitrile) and characterization via HPLC or NMR ensures purity .
- Key Considerations : Monitor reaction stoichiometry (e.g., ≥3 equivalents of ammonia) and quenching conditions to avoid over-sulfonation. Use multi-scan absorption corrections during crystallographic refinement to validate structural purity .
Q. How are crystallization conditions optimized for structural analysis of sulfonamide derivatives?
- Methodology : Crystallization is typically achieved via slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) at 299 K. For monoclinic systems (space group P2₁/n), parameters like cell dimensions (a = 9.595 Å, b = 14.188 Å, c = 10.424 Å) and β = 114.42° should be optimized using Xcalibur diffractometers with Sapphire CCD detectors .
- Validation : Employ SHELXL for refinement, ensuring R₁ values < 0.05 and wR₂ < 0.14. Use CrysAlis RED for absorption corrections .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data (e.g., bond angle deviations) be resolved?
- Methodology : Analyze outliers using SHELXPRO’s validation tools. For example, if the S1–N1–C7 bond angle deviates from ideal tetrahedral geometry (e.g., 108.6° vs. 109.5°), check for hydrogen bonding (N–H⋯O) or torsional strain. Compare with analogous structures (e.g., N-(2,5-dichlorophenyl)benzenesulfonamide) to identify systemic errors .
- Tools : Use PLATON’s ADDSYM to detect missed symmetry and TWINLAW for twinning analysis. Refine disordered regions with PART instructions in SHELXL .
Q. What strategies mitigate unexpected byproducts during sulfonamide synthesis (e.g., double sulfonylation)?
- Case Study : In the synthesis of N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide, unintended double sulfonylation occurred due to excess sulfonyl chloride. Mitigation involves stoichiometric control (<1.1 equivalents) and real-time monitoring via TLC or in-situ FTIR .
- Post-Reaction Analysis : Employ LC-MS to identify byproducts (e.g., m/z 434.55 for dimeric species) and optimize column chromatography (silica gel, hexane/ethyl acetate gradient) for separation .
Q. How can computational methods predict substituent effects on sulfonamide reactivity?
- Approach : Use DFT calculations (B3LYP/6-31G*) to model electronic effects. For example, the electron-withdrawing 2-chlorophenyl group reduces sulfonamide basicity (pKₐ ≈ 8.2), impacting hydrogen-bonding patterns in crystal lattices. Compare with experimental LogP values (e.g., 3.6 for similar derivatives) to validate solvation models .
- Validation : Cross-reference computed torsion angles (e.g., C1–S1–N1–C7 = −102.82°) with crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
